4-Hydroxyphenylglyoxylic acid

Descripción general

Descripción

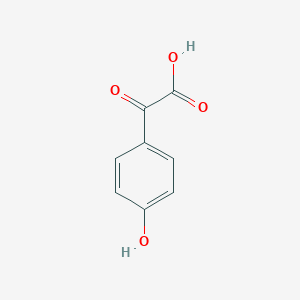

4-Hydroxyphenylglyoxylic acid (CAS: 15573-67-8), also known as 2-(4-hydroxyphenyl)-2-oxoacetic acid, is a phenolic glyoxylic acid derivative. Structurally, it consists of a glyoxylic acid backbone (α-keto carboxylic acid) substituted with a 4-hydroxyphenyl group at the α-carbon (Figure 1). This compound is notable for its role in biosynthesis pathways and pharmacological applications:

- Biosynthesis: It serves as a precursor in the enzymatic synthesis of 4-hydroxyphenylglycine, a non-proteinogenic amino acid critical for glycopeptide antibiotic biosynthesis (e.g., vancomycin). Transaminases like HpgT catalyze its conversion into 4-hydroxyphenylglycine using tyrosine as an amino group donor .

- Pharmacology: It is the active metabolite of the prodrug oxfenicine and acts as a carnitine palmitoyltransferase 1 (CPT1) inhibitor. At concentrations of 200–1,000 µM, it suppresses fatty acid oxidation in rat liver mitochondria and hepatocytes .

- Commercial Availability: Available as a research chemical in purities ranging from 95% to 98%, with applications in biochemical and pharmacological studies .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 4-hidroxifenilglioxílico se puede sintetizar a través de varias reacciones químicas. Un método común implica la oxidación del 4-hidroxifenilglioxilato. Esta reacción normalmente requiere catalizadores específicos y condiciones controladas para asegurar que se obtenga el producto deseado .

Métodos de producción industrial: En entornos industriales, la producción de ácido 4-hidroxifenilglioxílico a menudo implica procesos de varios pasos que incluyen el uso de enzimas y otros catalizadores para lograr altos rendimientos y pureza. Los métodos exactos pueden variar dependiendo de la escala y aplicación deseadas .

Análisis De Reacciones Químicas

Oxidation Reactions

4-Hydroxyphenylglyoxylic acid can undergo oxidation to form various products. For instance, it can be oxidized to quinones or other aromatic compounds under specific conditions:

-

Base-Catalyzed Oxygenolysis : In a study involving the oxidation of flavonoids, this compound was identified as a product formed during the oxygenation process. This reaction suggests that under oxidative conditions, the compound can participate in complex biochemical transformations .

Esterification

Esterification reactions can occur when this compound reacts with alcohols in the presence of an acid catalyst:

This reaction results in the formation of esters, which are important for various applications in organic synthesis and material science.

Decarboxylation

Under certain conditions, this compound may undergo decarboxylation, leading to the formation of simpler aromatic compounds:

This reaction highlights the potential for generating valuable intermediates for further synthetic applications.

Data Table

| Reaction Type | Reaction Description | Products Generated |

|---|---|---|

| Synthesis | Condensation of phenol and glyoxylic acid | This compound |

| Oxidation | Base-catalyzed oxygenolysis | Quinones or other aromatic compounds |

| Esterification | Reaction with alcohols | Esters |

| Decarboxylation | Heating under specific conditions | Simpler aromatic compounds |

This comprehensive analysis provides insights into the chemical reactions involving this compound, highlighting its significance in both synthetic and biological contexts.

Aplicaciones Científicas De Investigación

El ácido 4-hidroxifenilglioxílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos.

Biología: El compuesto se estudia por su función en las vías metabólicas y la inhibición enzimática.

Medicina: La investigación ha explorado su potencial como agente terapéutico debido a sus efectos inhibitorios sobre enzimas específicas.

Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos

Mecanismo De Acción

El principal mecanismo de acción del ácido 4-hidroxifenilglioxílico implica la inhibición de la carnitina palmitoiltransferasa 1 (CPT1). Esta enzima es crucial para el transporte de ácidos grasos a las mitocondrias para su oxidación. Al inhibir la CPT1, el ácido 4-hidroxifenilglioxílico puede reducir la oxidación de ácidos grasos, lo que tiene implicaciones para la investigación metabólica y posibles aplicaciones terapéuticas .

Compuestos similares:

Ácido glioxílico: Un ácido monocarboxílico 2-oxo que sirve como padre funcional del ácido 4-hidroxifenilglioxílico.

Ácido fenilglioxílico: Otro derivado del ácido glioxílico con características estructurales similares.

Singularidad: El ácido 4-hidroxifenilglioxílico es único debido a sus efectos inhibitorios específicos sobre la CPT1 y su función en varias vías metabólicas. Sus características estructurales, como el grupo hidroxilo en el anillo fenilo, contribuyen a su comportamiento químico y aplicaciones distintos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Glyoxylic Acid Family

4-Hydroxyphenylglyoxylic acid belongs to a broader class of α-keto carboxylic acids. Key structural analogues include:

Functional Differences :

- The hydroxyl group in this compound enhances its reactivity in transamination compared to phenylglyoxylic acid, enabling selective incorporation into glycopeptides .

- Amidation (as in this compound amide) reduces acidity, altering solubility and bioavailability .

Phenolic Acid Analogues

Compounds with aromatic hydroxyl groups but differing in carboxylic acid substitution:

Key Contrasts :

- Unlike this compound, 4-hydroxybenzoic acid lacks the α-keto moiety, limiting its role in transamination reactions .

- Homovanillic acid’s methoxy group and phenylacetic acid structure distinguish its metabolic pathways and applications in neurochemistry .

Isomeric and Functional Analogues

Functional Insights :

- Glyoxylic acid’s role in the glyoxylate cycle is conserved across species, while this compound’s specialization in glycopeptide biosynthesis reflects evolutionary adaptation .

- 4-Hydroxyisophthalic acid’s dicarboxylic structure and hydroxylation pattern may confer anti-inflammatory properties akin to salicylic acid but lack direct biosynthetic overlap with this compound .

Actividad Biológica

4-Hydroxyphenylglyoxylic acid (4-HPGA) is a compound of significant biological interest due to its role in various biochemical processes, particularly in relation to its structural analogs and its potential therapeutic applications. This article explores the biological activity of 4-HPGA, emphasizing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

4-HPGA is an aromatic compound characterized by the presence of a hydroxyl group and a ketone group, which influences its reactivity and biological interactions. Its molecular formula is , and it is structurally related to other phenolic compounds that exhibit various biological activities.

The biological activity of 4-HPGA can be attributed to several mechanisms:

- Inhibition of Carnitine Palmitoyltransferase I (CPT I) : Research indicates that 4-HPGA acts as an inhibitor of CPT I, an enzyme crucial for fatty acid oxidation in mitochondria. This inhibition can affect lipid metabolism and energy production in cells, potentially leading to therapeutic applications in metabolic disorders .

- Antioxidant Activity : Similar to other phenolic compounds, 4-HPGA exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antimicrobial Properties

4-HPGA has been studied for its antimicrobial effects, particularly against Gram-positive bacteria. Its structural similarity to phenylglycine-type amino acids suggests that it may play a role in the biosynthesis of glycopeptide antibiotics, which are known for their efficacy against resistant bacterial strains .

Antioxidant Effects

The antioxidant capacity of 4-HPGA has been evaluated using various assays such as DPPH and ABTS. These studies demonstrate that 4-HPGA can effectively neutralize free radicals, contributing to its potential protective effects against oxidative damage in biological systems .

Research Findings

Several studies have investigated the biological activity of 4-HPGA:

- Inhibition Studies : A study highlighted that 4-HPGA significantly inhibits CPT I activity in liver mitochondria, suggesting its potential use in managing conditions related to fatty acid metabolism .

- Antioxidant Evaluation : In comparative studies with other polyphenols, 4-HPGA displayed notable antioxidant properties, making it a candidate for further exploration in nutraceutical applications .

- Antimicrobial Activity : The compound's effectiveness against specific bacterial strains was demonstrated, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Metabolic Effects in Hepatocytes

A study involving isolated hepatocytes showed that treatment with 4-HPGA resulted in altered fatty acid oxidation rates. The findings suggest that this compound could influence metabolic pathways related to energy production and lipid metabolism .

Case Study 2: Antioxidant Potential in Cellular Models

Research assessing the antioxidant capacity of 4-HPGA on cellular models indicated a significant reduction in oxidative stress markers. This suggests potential therapeutic roles for conditions characterized by oxidative damage, such as neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Q. Basic: What analytical methods are recommended for detecting and quantifying 4-Hydroxyphenylglyoxylic acid in biological samples?

Answer:

High-performance liquid chromatography (HPLC) is a primary method for detecting this compound in biological matrices. For example, in studies investigating its role as a precursor in glycopeptide biosynthesis, HPLC was used to analyze culture filtrates of bacterial strains, though detection thresholds may require optimization depending on sample complexity . Sample preparation should include protein precipitation (e.g., using acetonitrile) and filtration to avoid interference from cellular debris. Coupling HPLC with UV detection (at 210–280 nm) or mass spectrometry enhances sensitivity for low-concentration metabolites.

Q. Basic: What experimental models are suitable for studying this compound’s inhibition of carnitine palmitoyltransferase 1 (CPT1)?

Answer:

Isolated rat liver mitochondria and hepatocytes are widely used to assess CPT1 inhibition. In these models, this compound exhibits dose-dependent inhibition of CPT1 activity (200–1,000 µM) and suppresses oleic acid oxidation. Key steps include:

- Isolation of mitochondria/hepatocytes via differential centrifugation.

- Incubation with the compound in Krebs-Henseleit buffer.

- Measurement of CPT1 activity via radiometric assays (e.g., using C-palmitoyl-CoA) or spectrophotometric detection of CoA-SH release .

Q. Advanced: How can researchers resolve contradictions in enzyme specificity when studying transamination of this compound?

Answer:

Substrate promiscuity of transaminases like HpgT and PgaT can lead to conflicting specificity claims. To address this:

- Use purified enzymes in in vitro assays to isolate activity.

- Employ isotopic labeling (e.g., N-tyrosine) to track amino group transfer.

- Compare kinetic parameters (, ) for this compound vs. analogs (e.g., phenylglyoxylic acid).

- Validate findings using gene knockout strains (e.g., Pgat mutants) to observe precursor accumulation .

Q. Advanced: What methodological considerations are critical for studying this compound’s role in glycopeptide biosynthesis?

Answer:

- Enzyme assays: Use anaerobic/aerobic conditions to assess oxygen dependency (e.g., DpgC requires O for keto oxygen introduction).

- Mutant strains: Analyze culture filtrates of HpgT/Pgat mutants via HPLC to detect pathway intermediates.

- Substrate tracing: Incubate with C-labeled precursors (e.g., phenylacetyl-CoA) to track metabolic flux .

Q. Basic: What storage and handling conditions ensure stability of this compound in laboratory settings?

Answer:

- Store at 4°C in airtight, light-protected containers.

- Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents (e.g., HO).

- Prepare fresh solutions in neutral buffers (pH 6–8) for experimental use to minimize degradation .

Q. Advanced: How can orthogonal experimental design optimize extraction or analysis protocols for this compound?

Answer:

Orthogonal design (e.g., L9 Taguchi matrix) tests multiple variables (e.g., pH, temperature, solvent ratio) with minimal experimental runs. For example:

- Define factors: Extraction solvent (aqueous/organic), sonication time, centrifugation speed.

- Assign levels and use ANOVA to identify significant parameters.

- Validate optimized conditions via recovery tests in spiked biological samples .

Q. Advanced: What strategies mitigate interference from endogenous metabolites when quantifying this compound in metabolomic studies?

Answer:

- Chromatographic separation: Use reverse-phase columns (C18) with gradient elution to resolve co-eluting metabolites.

- Mass spectrometry: Employ tandem MS (MRM mode) for selective ion monitoring.

- Blank subtraction: Analyze metabolite-free matrices (e.g., artificial serum) to identify background signals .

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54537-30-3 (hydrochloride salt) | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40165960 | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-67-8 | |

| Record name | 4-Hydroxyphenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.